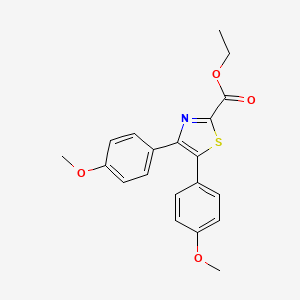

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-bis(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-4-25-20(22)19-21-17(13-5-9-15(23-2)10-6-13)18(26-19)14-7-11-16(24-3)12-8-14/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPDUTGFKMZVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the compound's biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Derivatives

Thiazoles are a class of heterocyclic compounds known for their wide-ranging pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of specific substituents on the thiazole ring significantly influences their biological potency. This compound is characterized by two methoxy groups on the phenyl rings, which enhance its biological activity through electronic effects and steric interactions.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound's efficacy is often measured using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 (Liver Cancer) | 1.61 ± 1.92 |

| This compound | A-431 (Skin Cancer) | 1.98 ± 1.22 |

| Doxorubicin | HepG2 | Reference |

The above table summarizes the cytotoxic activity of this compound compared to doxorubicin, a commonly used chemotherapeutic agent. The low IC50 values indicate that this compound is highly effective against these cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be attributed to specific structural features. In the case of this compound:

- Methoxy Groups : The presence of methoxy groups on the phenyl rings contributes to increased lipophilicity and enhanced interaction with cellular targets.

- Thiazole Ring : The thiazole moiety is essential for anticancer activity, as it plays a role in binding to target proteins involved in cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation, this compound effectively halts cancer cell growth.

- Targeting Bcl-2 Proteins : Some studies suggest that thiazole derivatives interact with Bcl-2 family proteins, which are crucial regulators of apoptosis.

Case Studies and Research Findings

Several studies have highlighted the promising anticancer potential of this compound:

- A study published in Molecules reported that derivatives with methoxy substitutions exhibited significant cytotoxicity against HepG2 cells and demonstrated selectivity towards cancerous tissues over normal cells .

- Another investigation found that compounds similar to this compound displayed synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Comparison with Similar Compounds

Below is a detailed comparison of Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate with structurally or functionally analogous compounds:

Structural Analogues

Key Observations :

- Core Heterocycle : The target compound’s thiazole core is distinct from pyrimidine (e.g., ) or benzoxazole-tetrazole hybrids (). Thiazole derivatives generally exhibit stronger π-π interactions, enhancing binding to biological targets like enzymes or receptors .

- In contrast, the thiazolidin-thiophene hybrid () incorporates a sulfur-rich scaffold, which may enhance antimicrobial activity via membrane disruption .

- Biological Activity : While the target compound (Pamicogrel) is primarily antiplatelet, analogues like the benzoxazole-tetrazole hybrid () show broader antibacterial and anti-inflammatory effects due to the tetrazole moiety’s hydrogen-bonding capacity .

Commercial and Research Relevance

- In contrast, simpler thiazole esters (e.g., ethyl thiazole-4-carboxylate) are cheaper but lack comparable bioactivity .

- Research Focus : Pamicogrel (target compound) has advanced to preclinical studies for thrombosis, while analogues like compound 9g () remain in early-stage antimicrobial research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions using 4-methoxybenzaldehyde derivatives and ethyl thiazole-2-carboxylate precursors. Key steps include:

- Coupling Reactions : Utilize carbodiimide coupling agents (e.g., EDCI) with HOBt as a catalyst to enhance efficiency and reduce side products .

- Solvent and Temperature : Optimize in polar aprotic solvents (e.g., DMF) at 80–100°C to balance reactivity and stability of intermediates.

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns on the thiazole ring and aromatic methoxy groups. For example, the 4,5-bis(4-methoxyphenyl) groups exhibit distinct aromatic proton splitting (δ 6.8–7.3 ppm) and methoxy singlet peaks (δ ~3.8 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 423) and fragmentation patterns to validate the ester and thiazole moieties .

Q. What are the primary biological screening models for this compound?

- Anticancer Assays : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Thiazole derivatives often inhibit tubulin polymerization or kinase activity .

- Antimicrobial Studies : Evaluate via disk diffusion against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for structural elucidation?

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (B3LYP/6-31G* level) with experimental data to identify discrepancies in substituent positioning or tautomerism .

- Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO) to refine coupling constant predictions for diastereotopic protons .

Q. What strategies address low yields in the synthesis of 4,5-bis(aryl)thiazole derivatives?

- Catalyst Screening : Test alternative coupling agents (e.g., DCC over EDCI) or additives (DMAP) to improve reaction efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% under controlled microwave irradiation .

Q. How does X-ray crystallography clarify steric effects in thiazole-based derivatives?

- Crystallographic Refinement : Use SHELX software to resolve packing disorders in crystals grown via slow evaporation (e.g., in ethanol/water). The 4-methoxyphenyl groups often exhibit π-π stacking interactions, influencing stability .

- Torsion Angle Analysis : Quantify dihedral angles between thiazole and aryl rings to assess conformational rigidity, which impacts binding to biological targets .

Q. What structure-activity relationships (SAR) govern the anticancer activity of this compound?

- Substituent Effects : Compare analogues with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups on the aryl rings. Methoxy groups enhance solubility and membrane permeability .

- Thiazole Modifications : Replace the ester group with amides to improve metabolic stability while retaining tubulin-binding affinity .

Data Contradictions and Validation

- Spectral vs. Crystallographic Data : Discrepancies in NMR coupling constants may arise from dynamic effects in solution (e.g., restricted rotation) not observed in static crystal structures. Validate via variable-temperature NMR .

- Biological Replicability : Inconsistent IC50 values across cell lines may reflect assay-specific factors (e.g., serum concentration). Use standardized protocols (e.g., NCI-60 panel) for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.